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Introduction
Fencamine, a psychostimulant developed in the 1960s, acts as an indirect dopamine agonist.

Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which

blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to

increased extracellular concentrations of these neurotransmitters.[1] While it also promotes the

release of dopamine, it is significantly less potent in this regard compared to amphetamine.[1]

[2] This characteristic makes fencamine a valuable research tool for specifically investigating

the effects of dopamine reuptake inhibition with minimal confounding effects from dopamine

release. In vitro studies have demonstrated that the pharmacological profile of fencamine is

more akin to a pure uptake inhibitor, such as nomifensine, than to a releasing agent like d-

amphetamine.[1][2]

These application notes provide detailed protocols for utilizing fencamine to study the

inhibition of dopamine reuptake in both in vitro and in vivo models. The provided methodologies

are based on established techniques and published studies, offering a comprehensive guide for

researchers in neuroscience and pharmacology.
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The following tables summarize the quantitative data for fencamine and other relevant

compounds in dopamine reuptake inhibition and release assays.

Table 1: In Vitro Potency for Inhibition of Dopamine Uptake

Compound IC50 (µM) Preparation Species Reference

Fencamfamine 1
Rat Striatal

Slices
Rat [3]

Fencamfamine 5
Rat Striatal

Slices
Rat [3]

Nomifensine ~0.03 - 0.4

Various (HEK293

cells, COS-7

cells, rat striatal

synaptosomes)

Human, Rat [4]

d-Amphetamine Varies
Mouse Striatal

Slices
Mouse [2]

Note: The IC50 for fencamfamine was shown to be circadian time-dependent, with a higher

potency observed during the light phase (1 µM) compared to the dark phase (5 µM) in rats.[3]

Table 2: Relative Potency for Dopamine Release

Compound
Relative
Potency

Model Species Reference

Fencamfamine

~10x less potent

than d-

amphetamine

Rat Striatal

Slices
Rat [1][2]

d-Amphetamine - - - -
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Protocol 1: In Vitro Dopamine Uptake Inhibition Assay in
Rat Striatal Slices
This protocol describes the measurement of [³H]-dopamine uptake inhibition by fencamfamine

in rat striatal slices, adapted from the methodology described by DeLucia et al. (1997).[3]

Materials:

Male Wistar rats (200-250 g)

Krebs-Ringer buffer (pH 7.4)

Ascorbic acid

[³H]-dopamine

Fencamfamine hydrochloride

Whatman GF/B filters

Scintillation cocktail

Liquid scintillation counter

Procedure:

Animal Preparation: Euthanize rats by decapitation.

Brain Dissection: Rapidly remove the brain and dissect the striata on a cold plate.

Slice Preparation: Prepare striatal slices (approximately 0.3 mm thick) using a tissue

chopper.

Pre-incubation: Pre-incubate the striatal slices in Krebs-Ringer buffer containing 1 µM

ascorbic acid for 60 minutes at 37°C.

Incubation:
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Prepare triplicate series of incubation tubes.

To each tube, add Krebs-Ringer buffer, 1 µM ascorbic acid, and varying concentrations of

fencamfamine (e.g., 0.1, 1, 10, 100 µM).

Add 0.1 µM [³H]-dopamine to each tube.

Add the pre-incubated striatal slices to the tubes.

Incubate for 5 minutes at 37°C.

Termination of Uptake:

Rapidly filter the contents of each tube under vacuum through Whatman GF/B filters.

Rinse the filters with 5 ml of cold assay buffer.

Quantification:

Place the filters in scintillation vials.

Add 5 ml of scintillation cocktail to each vial.

Measure the radioactivity using a liquid scintillation spectrometer.

Data Analysis:

Calculate the percentage of inhibition of [³H]-dopamine uptake for each fencamfamine

concentration compared to the control (no fencamfamine).

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the fencamfamine concentration using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Measuring
Extracellular Dopamine Levels
This protocol outlines the procedure for in vivo microdialysis in the rat striatum to assess the

effect of fencamfamine on extracellular dopamine levels. This method is based on established
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microdialysis techniques.

Materials:

Male Wistar rats (250-300 g)

Stereotaxic apparatus

Microdialysis probes

Artificial cerebrospinal fluid (aCSF)

Fencamfamine hydrochloride

High-performance liquid chromatography (HPLC) system with electrochemical detection

Anesthesia (e.g., isoflurane)

Procedure:

Probe Implantation:

Anesthetize the rat and place it in the stereotaxic apparatus.

Surgically implant a microdialysis probe into the striatum using appropriate stereotaxic

coordinates.

Allow the animal to recover from surgery for at least 24 hours.

Microdialysis Procedure:

On the day of the experiment, connect the microdialysis probe to a perfusion pump.

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).

Collect baseline dialysate samples for at least 60 minutes.

Fencamfamine Administration:
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Administer fencamfamine intraperitoneally (i.p.) at the desired dose (e.g., 3.5 mg/kg).

Sample Collection:

Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at

least 2-3 hours post-injection.

Dopamine Analysis:

Analyze the dopamine concentration in the dialysate samples using HPLC with

electrochemical detection.

Data Analysis:

Express the dopamine concentrations as a percentage of the baseline levels.

Plot the time course of the fencamfamine-induced changes in extracellular dopamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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